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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B1139488

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of GSK2879552, a potent
and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), against other
related demethylases. The information presented herein is intended to assist researchers in
evaluating the selectivity profile of this compound and to provide essential experimental details
for its characterization.

GSK2879552 is an orally bioavailable, mechanism-based inactivator of LSD1, an enzyme that
plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4)
and lysine 9 (H3K9).[1][2] Its targeted inhibition has been explored as a potential therapeutic
strategy in various cancers, including small cell lung cancer (SCLC) and acute myeloid
leukemia (AML).[3] A critical aspect of a targeted inhibitor's utility is its selectivity over other
related enzymes, as off-target effects can lead to undesired toxicities or confound experimental
results.

Data Presentation: Inhibitor Selectivity Profile

The cross-reactivity of GSK2879552 has been evaluated against other FAD-dependent amine
oxidases, including the closely related Lysine-Specific Demethylase 2 (LSD2/KDM1B) and
Monoamine Oxidases A and B (MAO-A and MAO-B). The following table summarizes the half-
maximal inhibitory concentrations (IC50) of GSK2879552 against these enzymes.
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Enzyme Target IC50 (pM) Fold Selectivity vs. LSD1
LSD1 (KDM1A) 0.016 1

LSD2 (KDM1B) >100 >6250

MAO-A >100 >6250

MAO-B >100 >6250

Data sourced from "Comprehensive in Vitro Characterization of the LSD1 Small Molecule
Inhibitor Class in Oncology"[4]. The IC50 for LSD1 was determined by a horseradish
peroxidase (HRP) coupled assay.

The data clearly demonstrates that GSK2879552 is highly selective for LSD1 over other tested
FAD-dependent amine oxidases, with at least a 6250-fold higher potency for its primary target.
Information regarding the cross-reactivity of GSK2879552 against the Jumonji C (JmjC)
domain-containing family of histone demethylases is not extensively available in the public
literature. However, the compound is consistently described as a selective LSD1 inhibitor.[5][6]

Signaling Pathway and Experimental Workflow

To understand the context of GSK2879552's activity, it is important to visualize its role in the
relevant signaling pathway and the typical workflow for assessing its selectivity.
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Caption: Mechanism of LSD1 inhibition by GSK2879552.
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Caption: Experimental workflow for demethylase inhibitor characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation
table.

1. LSD1/LSD2 HRP-Coupled Biochemical Assay
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This assay measures the hydrogen peroxide (H202) produced during the demethylation
reaction catalyzed by LSD1 or LSD2. The H202 is then used by horseradish peroxidase (HRP)
to oxidize a substrate, resulting in a fluorescent or colorimetric signal.

o Materials:
o Recombinant human LSD1 or LSD2 enzyme
o Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
o Horseradish peroxidase (HRP)
o Amplex Red reagent (or similar HRP substrate)
o GSK2879552 (or other test compounds)
o Assay buffer (e.g., 50 mM HEPES, pH 7.5)
o 384-well microplates

e Procedure:

[e]

Prepare a serial dilution of GSK2879552 in DMSO and then dilute in assay buffer.

o In a 384-well plate, add the test compound dilutions.

o Add the LSD1 or LSD2 enzyme to each well and incubate for a pre-determined time to
allow for compound binding.

o Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
o Simultaneously or shortly after, add the HRP and Amplex Red solution to each well.
o Incubate the plate at room temperature, protected from light.

o Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560
nm and emission at ~590 nm).
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o Calculate the percent inhibition for each compound concentration relative to a DMSO
control and determine the IC50 value by fitting the data to a four-parameter logistic
equation.[4]

2. MAO-A/MAO-B Kynuramine Assay

This assay is used to determine the activity of monoamine oxidases by measuring the
conversion of a non-fluorescent substrate, kynuramine, into the fluorescent product, 4-
hydroxyquinoline.

o Materials:

o Recombinant human MAO-A or MAO-B enzyme

o

Kynuramine dihydrobromide

[¢]

GSK2879552 (or other test compounds)

[e]

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

[e]

96-well microplates

e Procedure:

[¢]

Prepare serial dilutions of GSK2879552 in DMSO and then dilute in assay buffer.
o Add the test compound dilutions to the wells of a 96-well plate.

o Add the MAO-A or MAO-B enzyme to each well and incubate to allow for compound
interaction.

o Start the reaction by adding the kynuramine substrate.
o Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

o Stop the reaction by adding a basic solution (e.g., NaOH).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4877953/
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader
(e.g., excitation at ~310 nm and emission at ~400 nm).

o Calculate the percent inhibition and determine the IC50 values as described for the LSD1
assay.[4]

3. JmjC Histone Demethylase Activity Assay (General Protocol)

While specific data for GSK2879552 against JmjC demethylases is lacking, a general method
for assessing their activity involves the detection of succinate, a co-product of the
demethylation reaction.

o Materials:
o Recombinant JmjC domain-containing demethylase (e.g., KDM4A, KDM6B)
o Methylated histone peptide substrate (e.g., H3K9me3)
o a-ketoglutarate
o Ascorbate
o Fe(ll)
o Assay buffer (e.g., 50 mM HEPES, pH 7.5)
o Succinate detection reagent (commercially available kits, e.g., Succinate-Glo™)

e Procedure:

o

In a multiwell plate, combine the JmjC enzyme, test compound, methylated peptide
substrate, and co-factors (ascorbate and Fe(ll)).

o

Initiate the reaction by adding a-ketoglutarate.

[¢]

Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes).
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o Add the succinate detection reagent according to the manufacturer's instructions. This
typically involves a series of enzymatic steps that convert succinate into a detectable
signal (e.g., luminescence).

o Measure the signal using an appropriate plate reader.

o Determine the IC50 values by analyzing the dose-response relationship.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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